
Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, an ethoxyethyl side chain, and an iodine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl ester and amino groups. The iodination step is usually carried out using iodine or an iodine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the process. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The iodine atom can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells, showcasing its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
Research has also suggested that pyrazole derivatives possess anti-inflammatory activities. The compound in focus has shown promise in reducing inflammation markers in preclinical models, indicating its potential utility in treating inflammatory diseases .
Agricultural Science
Pesticide Development
This compound can be utilized in the development of novel pesticides. Its structural properties allow it to interact with specific biological targets in pests, potentially leading to effective pest control solutions while minimizing environmental impact. Preliminary studies have shown that it exhibits insecticidal activity against common agricultural pests .
Material Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials used in various applications, including sensors and catalysts. Its unique chemical structure allows for modifications that can enhance the performance of these materials in industrial applications .
Case Study 1: Anticancer Activity Assessment
In a controlled laboratory setting, researchers administered varying concentrations of this compound to breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined to be approximately 15 µM. This study highlights the compound's potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
15 | 30 |
Case Study 2: Insecticidal Activity Evaluation
A field trial was conducted to assess the insecticidal efficacy of the compound on aphids affecting soybean crops. The treatment group showed a significant reduction in aphid populations compared to the control group.
Treatment Group | Aphid Count (per plant) | Percentage Reduction |
---|---|---|
Control | 50 | - |
Compound | 15 | 70% |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(2-ethoxyethyl)-4-bromo-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-amino-1-(2-ethoxyethyl)-4-chloro-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-amino-1-(2-ethoxyethyl)-4-fluoro-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic characteristics, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Biological Activity
Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate (CAS Number: 1427023-02-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl amino group and an ethoxyethyl group, along with an iodine atom at the 4-position. Its molecular formula is C10H16IN3O3.
Property | Value |
---|---|
Molecular Formula | C10H16IN3O3 |
CAS Number | 1427023-02-6 |
Storage Temperature | Ambient |
This compound exhibits various biological activities, primarily through its interaction with enzymes and receptors involved in inflammatory processes and bacterial infections. The compound has shown potential as an anti-inflammatory agent and an antimicrobial agent against specific Gram-negative bacteria.
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In a study evaluating the structure–activity relationships (SARs) of pyrazole derivatives, compounds similar to this compound demonstrated significant COX inhibition, suggesting potential anti-inflammatory properties .
Table: COX Inhibition Potency of Pyrazole Derivatives
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Ethyl 5-amino... | Not specified | Not specified |
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentrations (MICs) for these pathogens were significantly lower than those for commonly used antibiotics like ampicillin, indicating a promising alternative for treating infections caused by these bacteria .
Table: Antimicrobial Activity Against H. influenzae
Bacterial Strain | MIC (μg/ml) |
---|---|
H. influenzae | 0.24 - 31.25 |
H. parainfluenzae | 0.49 - ≥31.25 |
Case Studies
- In Vitro Assessment : A study assessed the compound's effect on bacterial growth and biofilm formation using spectrophotometric assays in microtiter plates, revealing significant inhibitory effects on both planktonic cells and biofilm-forming cells of H. influenzae .
- Comparative Analysis : The compound was compared to standard antibiotics in terms of efficacy against biofilm formation, showing superior performance in preventing biofilm-associated infections, which are often resistant to treatment .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-ethoxyethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBTTZKOKGGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=C(C(=N1)C(=O)OCC)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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